![molecular formula C120H200F3N37O32 B6295421 LL-37 FKR Trifluoroacetate CAS No. 913736-94-4](/img/structure/B6295421.png)
LL-37 FKR Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LL-37 FKR Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . In addition to its antimicrobial activities, LL-37 has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
Synthesis Analysis
The synthesis and secretion of LL-37 are seen mostly in epithelial cells, although immune cells including macrophages, dendritic cells, natural killer cells, neutrophils, and mesenchymal stem cells have also been shown to secrete LL-37 .Molecular Structure Analysis
The empirical formula of LL-37 FKR Trifluoroacetate is C205H341N61O52 · xC2HF3O2 . Its molecular weight is 4492.28 (free base basis) .Chemical Reactions Analysis
LL-37 has several limitations including high cost, lower activity in physiological environments, susceptibility to proteolytic degradation, and high toxicity to human cells . The possible methods to overcome these challenges, including immobilization techniques, LL-37 delivery systems, the development of LL-37 derivatives, and synergistic combinations will also be considered .Physical And Chemical Properties Analysis
The molecular formula of LL-37 FKR Trifluoroacetate is C120H200F3N37O32 . Its molecular weight is 2730.1 g/mol .Mechanism of Action
Target of Action
LL-37 FKR Trifluoroacetate is a peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37 . It primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2), a protein that plays a crucial role in multidrug resistance . In addition, it also interacts with formyl peptide receptor-like 1 (FPRL1), which is involved in the chemotaxis of human peripheral blood neutrophils, monocytes, and T cells .
Mode of Action
LL-37 FKR Trifluoroacetate interacts with its targets to exert its effects. It inhibits the ATPase activity of ABCG2 when used at a concentration of 1 µM . This inhibition can disrupt the normal function of ABCG2, potentially affecting the transport of various molecules across extracellular and intracellular membranes.
Result of Action
LL-37 FKR Trifluoroacetate has been found to have multiple effects at the molecular and cellular levels. It has been reported to have anticancer properties, potentially due to its ability to inhibit ABCG2 . It also has antimicrobial activities and has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H199N37O30.C2HF3O2/c1-14-64(11)91(152-100(170)74(39-28-50-134-117(128)129)138-98(168)76(42-44-85(122)158)142-109(179)89(62(7)8)150-111(181)92(65(12)15-2)153-101(171)73(38-27-49-133-116(126)127)137-95(165)70(35-22-24-46-119)136-94(164)69(121)55-67-31-18-16-19-32-67)110(180)141-71(36-23-25-47-120)96(166)148-82(58-88(162)163)106(176)146-80(56-68-33-20-17-21-34-68)104(174)144-78(53-60(3)4)103(173)139-72(37-26-48-132-115(124)125)97(167)147-81(57-86(123)159)105(175)145-79(54-61(5)6)107(177)151-90(63(9)10)113(183)155-52-30-41-84(155)108(178)140-75(40-29-51-135-118(130)131)102(172)154-93(66(13)157)112(182)143-77(43-45-87(160)161)99(169)149-83(59-156)114(184)185;3-2(4,5)1(6)7/h16-21,31-34,60-66,69-84,89-93,156-157H,14-15,22-30,35-59,119-121H2,1-13H3,(H2,122,158)(H2,123,159)(H,136,164)(H,137,165)(H,138,168)(H,139,173)(H,140,178)(H,141,180)(H,142,179)(H,143,182)(H,144,174)(H,145,175)(H,146,176)(H,147,167)(H,148,166)(H,149,169)(H,150,181)(H,151,177)(H,152,170)(H,153,171)(H,154,172)(H,160,161)(H,162,163)(H,184,185)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135);(H,6,7)/t64-,65-,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-,90-,91-,92-,93-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKAADDONVQHC-ALWYYDKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H200F3N37O32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2730.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LL-37 FKR Trifluoroacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.